Cas no 879000-71-2 (3,4-Quinolinediamine, 2-chloro-N4-(phenylmethyl)-)
3,4-Quinolinediamine, 2-chloro-N4-(phenylmethyl)- Chemical and Physical Properties
Names and Identifiers
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- 3,4-Quinolinediamine, 2-chloro-N4-(phenylmethyl)-
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- Inchi: 1S/C16H14ClN3/c17-16-14(18)15(12-8-4-5-9-13(12)20-16)19-10-11-6-2-1-3-7-11/h1-9H,10,18H2,(H,19,20)
- InChI Key: UYDTVRXXDZZSBR-UHFFFAOYSA-N
- SMILES: N1C2C(=CC=CC=2)C(NCC2=CC=CC=C2)=C(N)C=1Cl
3,4-Quinolinediamine, 2-chloro-N4-(phenylmethyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | BBV-94262129-1.0g |
N4-benzyl-2-chloroquinoline-3,4-diamine |
879000-71-2 | 95% | 1.0g |
$0.0 | 2022-12-09 |
3,4-Quinolinediamine, 2-chloro-N4-(phenylmethyl)- Related Literature
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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2. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
Additional information on 3,4-Quinolinediamine, 2-chloro-N4-(phenylmethyl)-
Introduction to 3,4-Quinolinediamine, 2-chloro-N4-(phenylmethyl) and Its Significance in Modern Chemical Biology
The compound with the CAS number 879000-71-2, identified as 3,4-Quinolinediamine, 2-chloro-N4-(phenylmethyl), represents a fascinating molecule in the realm of chemical biology. This heterocyclic amine derivative has garnered significant attention due to its unique structural properties and potential applications in pharmaceutical research and drug development. The presence of both quinoline and amine functional groups, coupled with the chloro and phenylmethyl substituents, endows this compound with a diverse array of chemical reactivity that makes it a valuable scaffold for synthetic chemists and biologists alike.
Quinoline derivatives have long been recognized for their biological activity, with numerous examples serving as antimalarial, antibacterial, and anticancer agents. The specific modification of 3,4-Quinolinediamine, 2-chloro-N4-(phenylmethyl) introduces additional layers of functionality that can be exploited to modulate its pharmacological profile. The chloro group at the 2-position enhances electrophilicity, making it susceptible to nucleophilic substitution reactions that can be leveraged in medicinal chemistry. Meanwhile, the phenylmethyl (benzyl) group provides steric bulk and potential hydrophobic interactions, which are critical factors in drug-receptor binding affinity.
Recent advancements in computational chemistry have enabled the rapid screening of such compounds for their potential biological activity. Molecular docking studies have been particularly useful in predicting how 3,4-Quinolinediamine, 2-chloro-N4-(phenylmethyl) might interact with target proteins. For instance, researchers have explored its potential as an inhibitor of kinases and other enzymes implicated in cancer progression. The quinoline core is known to bind effectively to heme groups found in various hemoproteins, a feature that has been exploited in designing antimalarial drugs like chloroquine. The addition of the amine and chloro substituents further refines its binding interactions with biological targets.
In vitro studies have begun to unravel the mechanistic aspects of 3,4-Quinolinediamine, 2-chloro-N4-(phenylmethyl)'s biological effects. Initial assays suggest that it may exhibit inhibitory activity against certain enzymes by competing with natural substrates or by inducing conformational changes in the enzyme active site. The phenylmethyl group's hydrophobic interactions could play a crucial role in stabilizing the binding interface between the compound and its target. Additionally, the electron-withdrawing nature of the chloro group may enhance the reactivity of adjacent functional groups, allowing for further derivatization if needed.
The synthesis of 3,4-Quinolinediamine, 2-chloro-N4-(phenylmethyl) is another area where modern synthetic methodologies have made significant strides. Catalytic processes and transition-metal-catalyzed reactions have streamlined the construction of complex heterocyclic frameworks. For example, palladium-catalyzed cross-coupling reactions can be employed to introduce the phenylmethyl group efficiently. Furthermore, asymmetric synthesis techniques have been explored to achieve enantioselective modifications if stereochemical purity is required for biological activity.
The pharmaceutical industry is increasingly interested in developing small-molecule inhibitors for use in targeted therapy. 3,4-Quinolinediamine, 2-chloro-N4-(phenylmethyl) stands out as a promising candidate due to its structural features that can be tailored for specific therapeutic applications. Researchers are currently investigating its potential as a lead compound for drugs targeting neurological disorders where quinoline derivatives have shown promise. The ability to modify both the quinoline core and the substituents allows for fine-tuning of pharmacokinetic properties such as solubility and metabolic stability.
Future directions in studying 3,4-Quinolinediamine, 2-chloro-N4-(phenylmethyl) may involve exploring its role in drug discovery through high-throughput screening (HTS) campaigns. By integrating HTS with structure-activity relationship (SAR) studies, researchers can rapidly identify analogs with enhanced potency or selectivity. Additionally, biophysical techniques such as NMR spectroscopy and X-ray crystallography will be instrumental in elucidating detailed binding mechanisms between this compound and its biological targets.
The broader significance of 3,4-Quinolinediamine, 2-chloro-N4-(phenylmethyl) lies not only in its immediate applications but also in its contribution to our understanding of heterocyclic chemistry's role in medicine. As synthetic methods evolve and computational tools become more sophisticated, compounds like this will continue to serve as building blocks for innovative drug development strategies. The interplay between chemistry and biology is beautifully exemplified by such molecules; their study not only advances our knowledge but also opens new avenues for therapeutic intervention.
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